Biochemical Potency and Isoform Selectivity: Akr1C3-IN-10 (5r) Outperforms Parent Compound KV49g and Demonstrates >1216-Fold Selectivity Over Closely Related Isoforms
Akr1C3-IN-10 (compound 5r) achieves a biochemical IC50 of 51 nM against AKR1C3, representing a 1.37-fold improvement in potency compared to the parent compound KV49g (IC50 = 70 nM) [1][2]. Critically, 5r exhibits >1216-fold selectivity for AKR1C3 over AKR1C2 and AKR1C4, with negligible activity against AKR1C1 (only 8% inhibition at 100 μM) [1][2]. In contrast, KV49g displays >2850-fold selectivity over AKR1C2 but is 27% less potent [1]. The closely related analog 5a (IC50 = 40 nM) is slightly more potent than 5r but demonstrates >2500-fold selectivity over AKR1C2, indicating a different selectivity profile [1].
| Evidence Dimension | AKR1C3 Biochemical Inhibition (IC50) and Selectivity over AKR1C2 |
|---|---|
| Target Compound Data | Akr1C3-IN-10 (5r): AKR1C3 IC50 = 51 nM; AKR1C2 IC50 = 62 μM; Selectivity (1C2/1C3) = 1216-fold [1][2] |
| Comparator Or Baseline | Parent compound KV49g: AKR1C3 IC50 = 70 nM; AKR1C2 IC50 >200 μM; Selectivity >2850-fold [1][2]. Close analog 5a: AKR1C3 IC50 = 40 nM; AKR1C2 IC50 >100 μM; Selectivity >2500-fold [1]. |
| Quantified Difference | 1.37-fold greater AKR1C3 inhibitory potency vs. KV49g; distinct selectivity profile compared to both KV49g and 5a; negligible AKR1C1 inhibition (8% at 100 μM) [1][2]. |
| Conditions | Recombinant enzyme assay measuring NADP+-dependent oxidation of S-tetralol using human AKR1C3, AKR1C1, AKR1C2, and AKR1C4 isoforms [1][2]. |
Why This Matters
High isoform selectivity is essential for deconvoluting AKR1C3-specific biology in prostate cancer models, as off-target inhibition of AKR1C1/1C2/1C4 can confound phenotypic readouts and mask true therapeutic potential.
- [1] Maddeboina, K., Jonnalagadda, S. K., Morsy, A., Duan, L., Chhonker, Y. S., Murry, D. J., Penning, T. M., & Trippier, P. C. (2023). Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model. Journal of Medicinal Chemistry, 66(14), 9894–9915. View Source
- [2] National Center for Biotechnology Information (NCBI). (2025). PubChem BioAssay AID 1997738: Inhibition of recombinant AKR1C1 dehydrogenase activity. Retrieved from https://pubchem.ncbi.nlm.nih.gov/bioassay/1997738 View Source
